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Compound of Interest

Compound Name: Indium arsenide

Cat. No.: B073376

Indium Arsenide (InAs) is a llI-V binary semiconductor compound that has garnered
significant attention within the scientific and research communities. Its unique combination of a
narrow direct bandgap, exceptionally high electron mobility, and a small electron effective mass
makes it a critical material for advanced electronic and optoelectronic applications.[1][2] This
guide provides a detailed overview of the core physical, electronic, optical, and thermal
properties of InAs, supplemented with experimental protocols for its characterization.

Crystal and Mechanical Properties

Indium arsenide crystallizes in the zincblende cubic structure.[1][3] This structure consists of
two interpenetrating face-centered cubic (FCC) sublattices, one of indium and one of arsenic,
displaced from each other by one-quarter of the body diagonal.[2][4] Each atom is tetrahedrally
bonded to four atoms of the other element.

Fig. 1: Zincblende Crystal Structure of InAs

Table 1: Crystal and Mechanical Properties of Indium Arsenide
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Property Value Temperature (K) Reference(s)
Crystal Structure Zincblende (Cubic) [1]

Lattice Constant (a) 6.058 A 300 [1][5]

Density 5.67 g/cm?3 300 [1][6]

Melting Point 942 °C (1215 K) [6]

Bulk Modulus 2758107 300 [7]

dyn/cm2
Debye Temperature ~270-280 K 300 [718]
Molar Mass 189.740 g/mol - [6]

Electronic Properties

InAs is a direct bandgap semiconductor, meaning the minimum of the conduction band and the
maximum of the valence band occur at the same point in the Brillouin zone (the I point).[5][6]
This property allows for efficient absorption and emission of photons, making it ideal for
optoelectronic devices.[1] It is particularly renowned for having one of the highest electron
mobilities among all semiconductor materials.[5][6]

Direct Bandgap of InAs Energy (E) — Plot — Crystal Momentum (k)
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Fig. 2: Energy Band Diagram for a Direct Bandgap Semiconductor like InAs

Table 2: Key Electronic Properties of Indium Arsenide
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Property Value Temperature (K) Reference(s)
Bandgap Energy (EQ) 0.354 - 0.36 eV 300 [1116119]
Bandgap Energy (EQ) 0.40 eV 77 [5]
Temperature Eg(T) =0.415 -
Dependence of Eg (0-  2.76x1074-T2/(T+83) 0-300 [9]
300K) (eV)
Electron Mobility (ue) > 20,000 cm?/V-s 300 [1][5]
Electron Mobility (pe) ~ 60,000 cm?/V-s 77 [5]
Hole Mobility (uh) 100 - 460 cm?/V-s 300 [415]
Electron Effective

0.023 mo 300 [8]
Mass (me)
Light Hole Effective

0.026 mo 300 [8]
Mass (min)
Heavy Hole Effective

0.41 mo 300 [8]
Mass (mnn*)
Intrinsic Carrier

) 1x 10 cm™3 300 [9]

Concentration (ni)
Electron Affinity 49 eV 300 [51[8]

Optical Properties

The direct bandgap of InAs dictates its strong interaction with light, particularly in the infrared

spectrum.[1] It is used extensively in the fabrication of infrared detectors and diode lasers.[6]

Table 3: Optical Properties of Indium Arsenide at 300 K
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Property Value Wavelength/Energy Reference(s)
Refractive Index (n) ~3.51 Infrared [10]

Radiative

Recombination 1.1 x 1071 cm?3/s - [10]
Coefficient

Absorption Coefficient

>10*cm~1 Near band edge [11]
(o)
Long-wave TO

~27 meV - [10]
Phonon Energy
Long-wave LO

~29 meV - [10]

Phonon Energy

Thermal Properties

Understanding the thermal properties of InAs is crucial for device design, particularly for
managing heat dissipation in high-power applications.

Table 4: Thermal Properties of Indium Arsenide

Property Value Temperature (K) Reference(s)

Thermal Conductivity

0.27 W/(cm-K) 300 [6]
(K)
Specific Heat (Cp) ~0.25 J/(g-°C) 300 [7]
Linear Expansion

45x 107K 300 [12]

Coefficient (a)

Experimental Characterization Protocols

Characterizing the fundamental properties of InAs involves several key experimental
techniques.
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Fig. 3: General Experimental Workflow for InAs Characterization

X-Ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To determine the crystal structure, lattice constant, and crystalline quality of an InAs
sample.[13]

Methodology:

o Sample Preparation: An InAs single crystal or epitaxial layer is mounted on the goniometer of
the diffractometer. The surface must be clean and flat.

o Apparatus: A high-resolution X-ray diffractometer equipped with a monochromatic X-ray
source (typically Cu Ka).
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e Measurement Procedure:
o The sample is irradiated with the X-ray beam at various incident angles (8).
o A detector records the intensity of the diffracted X-rays at an angle of 26.

o A common scan, known as a 6-20 scan, is performed over a range of angles to detect
diffraction peaks from different crystallographic planes (e.g., (004) planes for a wafer with
a[14] orientation).[13]

o Data Analysis:

o The positions of the diffraction peaks are used to calculate the interplanar spacing (d) via
Bragg's Law (nA = 2d sin®).

o The lattice constant (a) is then calculated from the interplanar spacing and the Miller
indices (h,k,l) of the corresponding planes.[13]

o The width (FWHM) of the diffraction peaks provides information about the crystalline
quality, strain, and defect density.

Photoluminescence (PL) Spectroscopy for Band Gap
Determination

Objective: To measure the bandgap energy and assess the optical quality of InAs.[15]
Methodology:

o Sample Preparation: The InAs sample is placed in a cryostat to allow for temperature-
dependent measurements (e.g., from cryogenic temperatures to room temperature).[16]

o Apparatus: A laser source with photon energy greater than the InAs bandgap, focusing
optics, a spectrometer, and a sensitive detector (e.g., an InSb or MCT detector).

o Measurement Procedure:

o The laser beam is focused onto the sample surface, exciting electron-hole pairs.
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o These pairs recombine radiatively, emitting photons with energy corresponding to the
bandgap.

o The emitted light (photoluminescence) is collected and directed into the spectrometer,
which separates the light by wavelength.

o The detector measures the intensity of the light at each wavelength, generating a PL
spectrum.

o Data Analysis:
o The peak position in the PL spectrum corresponds to the bandgap energy (EQ).[16]
o The intensity of the peak is an indicator of the material's radiative efficiency and quality.

o The shape and width of the peak can provide information about doping, defects, and alloy
composition.

Hall Effect Measurement for Electronic Transport
Properties

Objective: To determine the carrier type (n-type or p-type), carrier concentration, mobility, and
resistivity of an InAs sample.

Methodology:

o Sample Preparation: A square-shaped (van der Pauw geometry) or rectangular (Hall bar
geometry) sample is prepared. Ohmic contacts are made at the corners (van der Pauw) or
on dedicated arms (Hall bar).[17]

o Apparatus: A constant current source, a high-impedance voltmeter, a magnet capable of
producing a uniform magnetic field perpendicular to the sample, and a temperature-
controlled sample holder.

e Measurement Procedure:

o Resistivity: A known current (1) is passed through two adjacent contacts, and the voltage
(V) is measured across the other two contacts. This is repeated for different contact
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configurations to calculate the sheet resistance and resistivity.

o Hall Voltage: The sample is placed in a uniform magnetic field (B) perpendicular to its
surface. A current (I) is passed along one axis of the sample.

o The magnetic field exerts a Lorentz force on the charge carriers, causing them to
accumulate on one side of the sample. This creates a transverse voltage, the Hall Voltage
(Vn), which is measured across the other axis.

o Data Analysis:

o The Hall coefficient (Rn) is calculated as Rnh = (Vn - t) / (I - B), where t is the sample
thickness.

o The carrier concentration (n or p) is determined fromn=-1/ (e - Rn) for electronsorp =1
/ (e - Rn) for holes, where e is the elementary charge.

o The Hall mobility (u) is calculated using the measured resistivity (p) as p = |[Rn| / p.

Conclusion

Indium Arsenide stands out as a high-performance semiconductor with a compelling set of
fundamental properties. Its direct and narrow bandgap, combined with exceptional electron
transport characteristics, solidifies its role in the development of next-generation infrared
detectors, high-speed transistors, and quantum computing components.[1][6] A thorough
understanding and precise characterization of its core properties, using the experimental
methods outlined, are essential for leveraging its full potential in advanced technological
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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